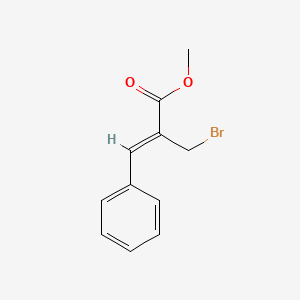

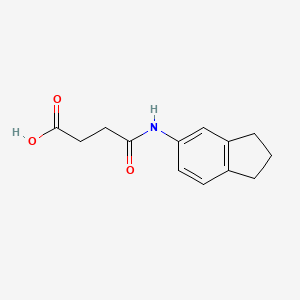

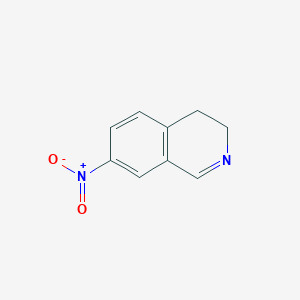

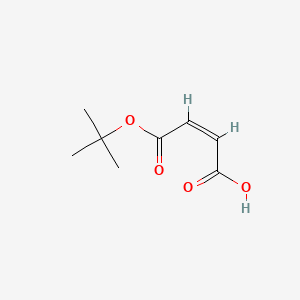

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid is a derivative of 2,4-dioxobutanoic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and properties that could be extrapolated to 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid.

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents, which have been shown to yield potent inhibitors of glycolic acid oxidase, as seen in the synthesis of compounds with I50 values in the nanomolar range . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . These methods suggest that the synthesis of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid could also involve strategic functionalization of the 4-position on the 2,4-dioxobutanoic acid backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction . These studies reveal that the molecular structure can be significantly influenced by the nature of the substituents, which can lead to different electronic and steric properties. For instance, the presence of an acetylphenyl group leads to specific vibrational wavenumbers and hyper-conjugative interactions .

Chemical Reactions Analysis

The derivatives of 4-substituted 2,4-dioxobutanoic acids have been used to synthesize various heterocyclic compounds, indicating their reactivity and versatility in chemical transformations . The presence of both electrophilic and nucleophilic centers in these molecules allows for a range of chemical reactions, including the formation of heterocycles such as thiadiazolo, imidazole, and pyridazinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of amino groups and other substituents can affect the molecule's polarity, solubility, and thermal stability . The crystal structure analysis provides information on the intermolecular interactions, such as hydrogen bonding, which can dictate the compound's melting point and solubility . Additionally, the nonlinear optical properties of some derivatives indicate potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid and its derivatives has led to insights into their synthesis, structure, and potential applications in various fields, such as pharmaceuticals, materials science, and organic chemistry. For instance, the synthesis and characterization of these compounds have been explored to understand their properties and reactivity. Studies on similar structures have shown that these compounds exhibit interesting pharmacological activities, including anti-inflammatory and analgesic properties (Rubtsov et al., 2002). Additionally, derivatives of tetronic acid, which share a structural motif with 4-oxobutanoic acid, have been synthesized to study their chemical behavior and potential applications (Prezent & Dorokhov, 2012).

Molecular Docking and Biological Activity

The compound and its analogs have been subject to molecular docking studies to investigate their potential for binding to biological targets. Such studies help in understanding the biological activities of these compounds and their possible therapeutic applications. Comparative studies on derivatives of 4-oxobutanoic acid have been conducted to analyze their spectroscopic and structural properties, offering insights into their reactivity and potential as nonlinear optical materials (Vanasundari et al., 2018).

Nonlinear Optical Applications

The growth and characterization of novel semi-organometallic nonlinear optical crystals incorporating 4-oxobutanoic acid derivatives highlight the potential of these compounds in materials science, particularly in the development of new materials for optical applications. This research indicates that these compounds can exhibit significant nonlinear optical properties, making them candidates for use in optical devices (Vinoth et al., 2020).

Antimicrobial Activity

Some derivatives of 4-oxobutanoic acid have been synthesized and tested for their antimicrobial activity, demonstrating the chemical versatility and potential pharmacological applications of these compounds. Studies have shown that certain derivatives exhibit moderate antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Verma et al., 2003).

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCKXCXPITWYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424251 |

Source

|

| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847588-85-6 |

Source

|

| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)